2-Butyl-3-(3-nitrophenyl)quinazolin-4-one
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Overview
Description
2-Butyl-3-(3-nitrophenyl)quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(3-nitrophenyl)quinazolin-4-one typically involves the condensation of appropriate aniline derivatives with anthranilic acid derivatives under specific conditions. The reaction may require catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-(3-nitrophenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Butyl-3-(3-nitrophenyl)quinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-butyl-3-phenylquinazolin-4(3H)-one
- 2-butyl-3-(4-nitrophenyl)quinazolin-4(3H)-one
- 2-butyl-3-(2-nitrophenyl)quinazolin-4(3H)-one
Uniqueness
2-Butyl-3-(3-nitrophenyl)quinazolin-4-one is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H17N3O3 |
---|---|
Molecular Weight |
323.3g/mol |
IUPAC Name |
2-butyl-3-(3-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C18H17N3O3/c1-2-3-11-17-19-16-10-5-4-9-15(16)18(22)20(17)13-7-6-8-14(12-13)21(23)24/h4-10,12H,2-3,11H2,1H3 |
InChI Key |
LONAHHDBALXQFD-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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